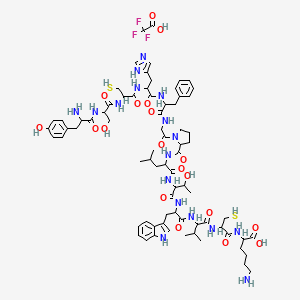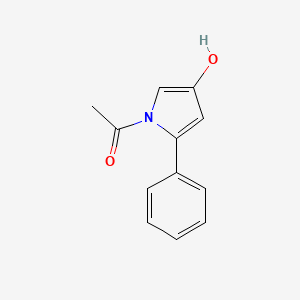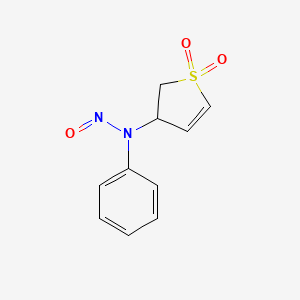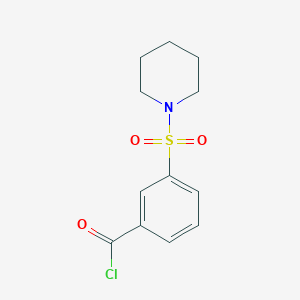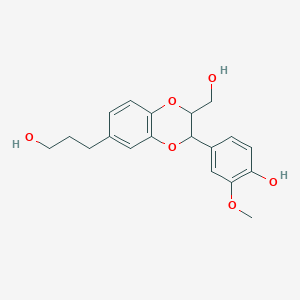
3,7'-Epoxy-4,8'-oxyneolignan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7’-Epoxy-4,8’-oxyneolignan: is a natural compound belonging to the neolignan class It features a unique structure, combining elements of both lignans and neolignans
Chemical Structure: It consists of a 2,3-dihydro-1,4-benzodioxine ring with specific substitutions
Vorbereitungsmethoden
Synthetic Routes::
- While 3,7’-Epoxy-4,8’-oxyneolignan can be isolated from natural sources (such as the leaves of Juniperus chinensis), synthetic methods are also employed.
- One common synthetic route involves the cyclization of suitable precursors to form the 2,3-dihydro-1,4-benzodioxine ring, followed by selective functionalization at the appropriate positions.
- Industrial-scale production methods may vary, but they often rely on efficient synthetic routes to obtain sufficient quantities of the compound.
Analyse Chemischer Reaktionen
Reactivity: undergoes various reactions due to its functional groups.
Common Reactions:
Reagents and Conditions: Specific reagents (e.g., oxidants, reducing agents) and reaction conditions (solvents, temperatures) play crucial roles.
Major Products: These reactions yield derivatives with altered functional groups, affecting biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers study its reactivity, stereochemistry, and synthetic modifications.
Biology: Investigating its interactions with enzymes, receptors, and cellular pathways.
Medicine: Potential therapeutic applications, such as anti-inflammatory or antioxidant effects.
Industry: Utilization in the synthesis of bioactive compounds or as a starting material.
Wirkmechanismus
Targets: It may interact with specific proteins, receptors, or enzymes.
Pathways: Activation or inhibition of signaling pathways, affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Highlight its distinct features compared to other neolignans or related compounds.
Similar Compounds: Some related compounds include
Eigenschaften
IUPAC Name |
4-[2-(hydroxymethyl)-6-(3-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-3-yl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-23-16-10-13(5-6-14(16)22)19-18(11-21)24-15-7-4-12(3-2-8-20)9-17(15)25-19/h4-7,9-10,18-22H,2-3,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJGYMSTWHUFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)CCCO)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
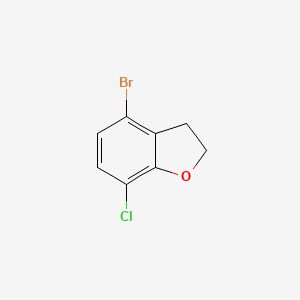
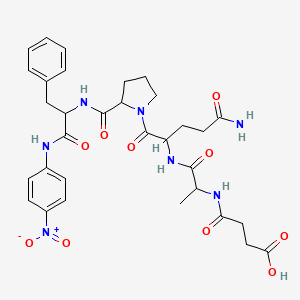
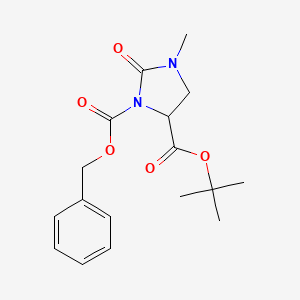
![4-Thiazolidinecarboxylic acid, 3-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12113287.png)
![1-(Furan-2-ylmethyl)-1-[(3-methylthiophen-2-yl)methyl]-3-phenylurea](/img/structure/B12113291.png)
